molecular formula C19H21NO2 B183049 Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate CAS No. 124562-89-6

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate

Cat. No. B183049
M. Wt: 295.4 g/mol
InChI Key: WKQDMNDNLBVMJY-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate is a compound that is structurally related to various pyrrolidine derivatives which have been studied for their potential applications in medicinal chemistry and as building blocks for the synthesis of biologically active compounds. The compound itself is not directly mentioned in the provided papers, but its structural analogs have been synthesized and evaluated for various properties and activities, such as antimicrobial activity and trypanocidal activity .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions, including cyclization, chlorination, and conjugate addition. For instance, a practical and efficient synthesis of a chiral pyrrolidine derivative was achieved through a stereospecific and regioselective chlorination of an aziridinium ion intermediate, followed by nitrile anion cyclization . Similarly, asymmetric syntheses of pyrrolidine carboxylic acids have been reported using diastereoselective conjugate addition reactions . These methods could potentially be adapted for the synthesis of Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can significantly influence their biological activity. For example, the stereochemistry of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized by X-ray diffraction, which is crucial for understanding their antimicrobial properties . The conformation of the pyrrolidine ring, as seen in 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, can also affect the compound's interaction with biological targets .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For instance, the basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate leads to the formation of oxidation products through the decomposition of a common intermediate . The reactivity of these compounds under different conditions can provide insights into the stability and reactivity of Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as acid dissociation constants, are important for their application and can influence their pharmacokinetic and pharmacodynamic profiles . The solubility, stability, and reactivity of these compounds in various solvents and under different conditions are essential parameters that need to be considered during drug development.

properties

IUPAC Name

methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18(21)19(17-10-6-3-7-11-17)12-13-20(15-19)14-16-8-4-2-5-9-16/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQDMNDNLBVMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate

CAS RN

124562-89-6
Record name methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 53.4 g (0.23 mol) of N-benzyl-N-(cyanomethyl)-N-[(trimethylsilyl)methyl]amine (J. Org. Chem., 50, 4006 (1985)), 41.2 g (0.25 mol) of methyl atropate, 32.2 g (0.25 mol) of silver fluoride and 1 l of acetonitrile was stirred overnight at room temperature in the dark. The mixture was diluted with chloroform and filtered through celite. Concentration of the filtrate gave an oil which was chromatographed on silica gel, eluting with an 80:20 chloroform:ethyl acetate mixture, to give 27.9 g of methyl 3-phenyl-1-(phenylmethyl)-3-pyrrolidinecarboxylate.
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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